

Application Notes and Protocols for NPE-Caged-Proton

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Compound of Interest

Compound Name: *NPE-caged-proton*

Cat. No.: *B15575246*

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Introduction

NPE-caged-proton, chemically known as 1-(2-nitrophenyl)ethyl sulfate, is a photolabile compound designed for the rapid and precise release of protons upon ultraviolet (UV) irradiation. This "caged" proton technology provides a powerful tool for inducing controlled and rapid pH drops in solution, enabling the study of pH-sensitive biological processes with high temporal and spatial resolution. Upon photolysis at wavelengths between 350-355 nm, **NPE-caged-proton** releases a proton and a sulfate ion, leading to significant and rapid acidification, with the potential to lower the pH to as low as 2.^{[1][2][3][4][5]} This application note provides detailed protocols for the preparation of stock solutions, experimental procedures for inducing pH jumps, and examples of its application in biological research.

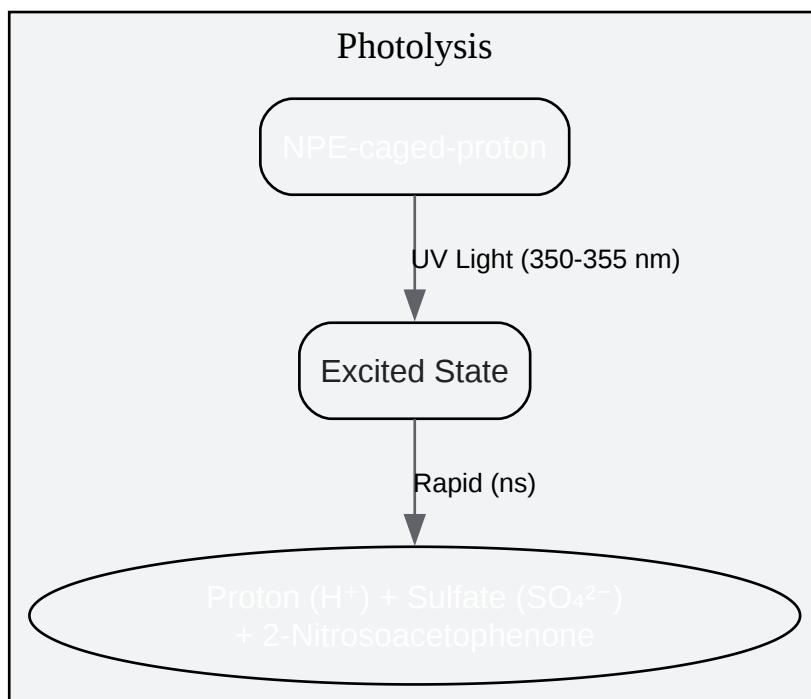
Chemical and Physical Properties

A summary of the key properties of **NPE-caged-proton** is provided in the table below.

Property	Value	Reference
Chemical Name	1-(2-Nitrophenyl)ethyl sulfate sodium salt	[4]
Alternative Names	NPE-caged-sulfate	[4]
Molecular Formula	C ₈ H ₈ NNaO ₆ S	[4][5]
Molecular Weight	269.21 g/mol	[4][5]
CAS Number	1186195-63-0	[4][5]
Appearance	Off-white to yellow solid	-
Solubility	Soluble to 100 mM in water and DMSO	[4][5]
Storage	Store at -20°C, protected from light	[4][5]
Purity	≥98% (HPLC)	[4]
Photolysis Wavelength	350 - 355 nm	[2][3][4][5]
Quantum Yield (Φ)	~0.47	[6]
Extinction Coefficient (ϵ) at 355 nm	~500 M ⁻¹ cm ⁻¹	[6]

Mechanism of Action: Light-Induced Proton Release

The fundamental principle behind **NPE-caged-proton** is the use of a photoremovable protecting group, the 1-(2-nitrophenyl)ethyl group, to "cage" a proton in the form of a sulfate ester. Upon absorption of UV light, the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of a proton (H⁺) and a sulfate ion (SO₄²⁻). This process is rapid, occurring on a nanosecond timescale, allowing for the generation of a near-instantaneous pH jump.[7]



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Figure 1: Photolysis of **NPE-caged-proton**.

Protocols

Protocol 1: Preparation of NPE-Caged-Proton Stock Solutions

Materials:

- **NPE-caged-proton** solid
- Anhydrous Dimethyl Sulfoxide (DMSO) or nuclease-free water
- Microcentrifuge tubes or amber vials
- Vortex mixer
- Calibrated micropipettes

Procedure:

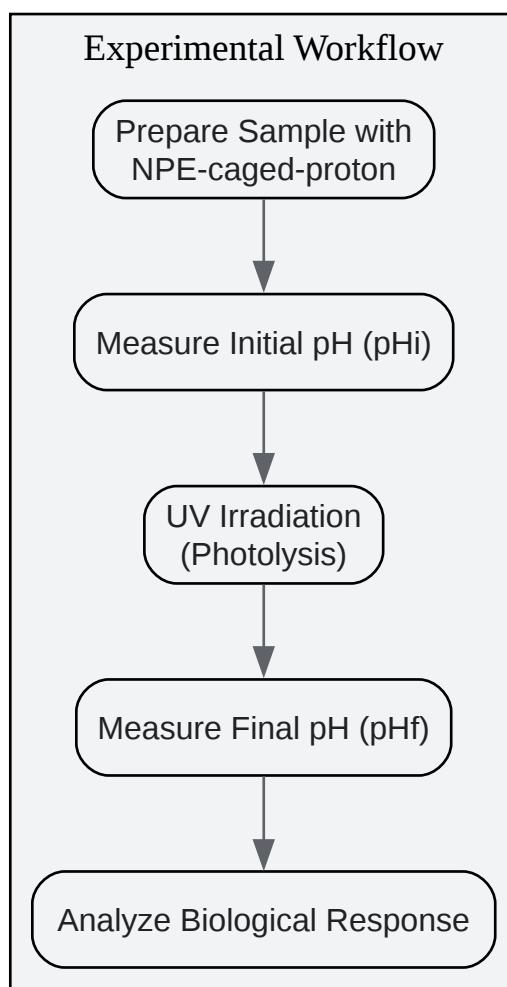
- Weighing: Due to the small quantities typically used, it is recommended to weigh the **NPE-caged-proton** solid in a fume hood.
- Dissolution:
 - For a 100 mM stock solution in DMSO: Add 3.71 μ L of anhydrous DMSO per 1 mg of **NPE-caged-proton** (MW: 269.21 g/mol).
 - For a 100 mM stock solution in water: Add 3.71 μ L of nuclease-free water per 1 mg of **NPE-caged-proton**.
- Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution in water.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle the solid compound in a fume hood to avoid inhalation.
- As with all caged compounds, minimize exposure of the stock solution to light to prevent premature photolysis.

Protocol 2: Inducing a pH Jump in a Biological Sample

This protocol provides a general workflow for using **NPE-caged-proton** to induce a pH jump in a solution containing a biological sample, such as a protein or a virus preparation.



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Figure 2: General workflow for a pH jump experiment.

Materials:

- **NPE-caged-proton** stock solution (e.g., 100 mM in DMSO or water)
- Biological sample in a suitable buffer (low buffering capacity is recommended for larger pH jumps)
- UV light source (e.g., flash lamp, UV laser, or UV-LED) with an output around 350-355 nm
- Quartz cuvette or other UV-transparent sample holder

- Rapid pH measurement system (e.g., pH-sensitive fluorescent dye and a fluorometer, or a fast-response pH microelectrode)
- Control solution (without **NPE-caged-proton**)

Procedure:

- Sample Preparation:
 - Dilute the **NPE-caged-proton** stock solution into the buffer containing the biological sample to the desired final concentration. The final concentration will depend on the desired pH drop and the buffering capacity of the solution. A typical starting point is 1-5 mM.
 - Prepare a control sample without **NPE-caged-proton** to assess any effects of the UV light on the biological sample itself.
- Initial pH Measurement: Measure the initial pH of the sample solution before photolysis.
- Photolysis:
 - Place the sample in the UV-transparent container.
 - Expose the sample to the UV light source. The duration and intensity of the light pulse will determine the extent of photolysis and thus the magnitude of the pH jump. It is crucial to calibrate the light source to achieve a reproducible pH change.[1]
- Final pH Measurement: Immediately after photolysis, measure the final pH of the solution using a rapid pH measurement method.
- Data Analysis: Analyze the biological response of interest (e.g., change in protein conformation, viral fusion) as a function of the induced pH jump.

Calibration of the Light Source:

To achieve a specific and reproducible pH drop, it is essential to calibrate the light source. This can be done by photolyzing a known concentration of a caged fluorophore, such as NPE-HPTS, which has a known quantum yield and allows for the quantification of the light source's

photon flux.[1] Alternatively, a series of experiments with varying light exposure times or intensities can be performed on the **NPE-caged-proton** solution itself, and the resulting pH change can be measured to create a calibration curve.

Calculating the Expected pH Jump:

The concentration of released protons ($[H^+]$ released) can be estimated using the following formula:

$$[H^+]\text{released} = [\text{NPE-caged-proton}]\text{initial} * (1 - 10^{-(\epsilon * l * c)}) * \Phi * (t / T)$$

Where:

- $[\text{NPE-caged-proton}]$ initial is the initial concentration of **NPE-caged-proton**.
- ϵ is the molar extinction coefficient (approx. $500 \text{ M}^{-1}\text{cm}^{-1}$ at 355 nm).[6]
- l is the path length of the light.
- c is the concentration of **NPE-caged-proton**.
- Φ is the quantum yield (approx. 0.47).[6]
- t is the duration of the light pulse.
- T is a factor related to the light intensity.

The final pH can then be calculated from the total proton concentration:

$$[H^+]\text{final} = [H^+]\text{initial} + [H^+]\text{released}$$

$$\text{pH}_{\text{final}} = -\log_{10}([H^+]\text{final})$$

Note: This calculation assumes a non-buffered solution. In the presence of a buffer, the final pH will be higher than calculated due to the buffer's capacity to absorb protons.

Applications

NPE-caged-proton has been instrumental in studying a variety of pH-dependent biological phenomena.

Viral Fusion

Rapid acidification is a key trigger for the fusion of many enveloped viruses with host cell membranes. **NPE-caged-proton** allows researchers to mimic this process in a controlled manner.

Virus	[NPE-caged-proton]	Initial pH	Final pH	Key Observatio n	Reference
Baculovirus	0 - 3 mM	7.2	~5.0	Triggered membrane fusion with giant unilamellar vesicles (GUVs).	[8]
Influenza Virus	-	7.0	Down to ~4.5	Used a similar caged proton (o-NBA) to study single-particle fusion kinetics.	[9]

Protein Folding and Conformational Changes

Changes in pH can induce significant conformational changes in proteins, including folding and unfolding events. The rapid pH jump induced by **NPE-caged-proton** allows for the study of the kinetics of these processes.

Protein	[NPE-caged-proton]	Initial pH	Final pH	Key Observations	Reference
Metmyoglobin	Not specified	Neutral	~4.0	Induced a conformational change from the native to a partially unfolded state.	[6][10]
Hen Egg White Lysozyme	Not specified	Not specified	Down to ~2.2	Used to study structural and conformational changes upon rapid pH change.	[10]

Troubleshooting

Problem	Possible Cause	Solution
No or small pH change	Insufficient light intensity or duration.	Increase light exposure or use a more powerful light source. Calibrate the light source.
High buffer concentration.	Use a buffer with lower buffering capacity or perform the experiment in an unbuffered solution.	
Degraded NPE-caged-proton.	Use a fresh aliquot of the stock solution. Ensure proper storage conditions.	
Biological sample is damaged	Phototoxicity from the UV light.	Reduce the intensity or duration of the UV exposure. Use a control sample without NPE-caged-proton to assess phototoxicity.
Inconsistent results	Inconsistent light source output.	Ensure the light source is stable and properly warmed up. Recalibrate the light source regularly.
Inaccurate pipetting.	Use calibrated micropipettes and ensure accurate dilutions.	

Conclusion

NPE-caged-proton is a versatile and powerful tool for inducing rapid and controlled pH jumps in solution. Its ability to initiate pH-sensitive biological processes with high temporal resolution makes it invaluable for studying the kinetics of viral fusion, protein folding, and other dynamic cellular events. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize **NPE-caged-proton** in their experimental designs.

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